molecular formula C11H8N2O4S B2665497 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid CAS No. 1176121-35-9

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid

Cat. No.: B2665497
CAS No.: 1176121-35-9
M. Wt: 264.26
InChI Key: VQCAJURUVLTENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-ylamino group at position 2 and a carboxylic acid moiety at position 4. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a well-characterized pharmacophore known for enhancing binding affinity in medicinal chemistry due to its electron-rich aromatic system, which facilitates π-π interactions and hydrogen bonding .

Notably, commercial availability of this compound is listed as discontinued, suggesting challenges in synthesis, stability, or demand . Despite this, its structural features align with bioactive thiazole derivatives targeting enzymes, receptors (e.g., aryl hydrocarbon receptor (AHR)), or metal-ion coordination systems .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10(15)7-4-18-11(13-7)12-6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAJURUVLTENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thioamide can react with a halogenated benzo[d][1,3]dioxole derivative in the presence of a base to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid exhibits potential anticancer properties through several mechanisms:

  • Inhibition of VEGFR : The compound may inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis and growth.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells, providing a pathway for therapeutic intervention.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities against various pathogens:

  • Broad-spectrum Activity : Preliminary studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic .
  • Mechanism of Action : The thiazole moiety is believed to disrupt bacterial cell wall synthesis or function, enhancing the compound's efficacy .

Anticonvulsant Activity

Recent investigations have highlighted the anticonvulsant potential of derivatives related to 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid:

  • Seizure Models : Compounds derived from this structure have shown promise in animal models for seizure control, suggesting utility in the treatment of epilepsy .
  • Mechanistic Insights : The mechanism may involve modulation of neurotransmitter release or ion channel activity within neuronal systems .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid exhibited selective cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced efficacy.

Case Study 2: Antimicrobial Evaluation

In a comparative study using various thiazole derivatives, the compound was tested against common bacterial strains. Results showed that it had comparable or superior activity to established antibiotics like norfloxacin, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid and its analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity/Applications References
2-(Benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid Thiazole-4-COOH, benzodioxol-amino at C2 C₁₁H₈N₂O₄S 264.26 g/mol Discontinued; potential AHR ligand or MOF component (inference based on analogs)
2-(1,3-Benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid Thiazole-5-COOH, benzodioxol-oxy at C2, methyl at C4 C₁₂H₉NO₅S 279.27 g/mol Structural analog with altered substituents (oxy vs. amino group); unknown bioactivity
ITE (2-(1'H-Indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester) Thiazole-4-COOCH₃, indole-carbonyl at C2 C₁₄H₁₁N₃O₃S 301.32 g/mol AHR ligand; ester group enhances cell permeability compared to carboxylic acid
9-(Benzo[d][1,3]dioxol-5-ylamino)-N-(2-(pyrrolidin-1-yl)ethyl)thiazolo[5,4-f]quinazoline-2-carboximide (8c) Thiazoloquinazoline fused core, benzodioxol-amino, pyrrolidine-ethyl chain C₂₃H₂₄N₇O₂S 462.17 g/mol Anticancer potential (quinazoline derivatives inhibit kinases); synthesized via carbonitrile-amine coupling
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole with cyclopropane-carboxamide, methoxyphenyl, and pyrrolidinyl groups C₃₃H₃₀N₄O₄S 602.69 g/mol Designed for receptor modulation (e.g., enzyme inhibition); enhanced lipophilicity from aryl groups
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole-3-COOH, methylthiazole at C5 C₈H₆N₂O₃S 210.21 g/mol Metal coordination (MOFs) or enzymatic inhibition; mp 166–167°C

Key Observations:

Structural Modifications and Bioactivity: The benzodioxol-amino group in the target compound distinguishes it from analogs with benzodioxol-oxy () or indole-carbonyl (ITE, ) substituents. These modifications influence electronic properties and binding modes, particularly in AHR signaling, where ITE's methyl ester enhances membrane permeability compared to free carboxylic acids . Quinazoline-fused derivatives (e.g., Compound 8c) exhibit expanded aromatic systems, likely improving kinase inhibition but increasing synthetic complexity .

Synthetic Accessibility :

  • The target compound’s discontinuation contrasts with readily available analogs like 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (), suggesting scalability or stability issues in its production .
  • Amide coupling (e.g., Compound 74, ) and carbonitrile-amine reactions (Compound 8c, ) are common synthetic routes for benzodioxol-thiazole hybrids.

Physicochemical Properties: Carboxylic acid substituents (e.g., target compound, ) enhance water solubility and metal-binding capacity, critical for MOF synthesis .

Biological Relevance: AHR ligands like ITE () highlight the role of thiazole-carboxylic acid derivatives in immunomodulation, though ester-to-acid conversion may alter metabolic stability . The target compound’s discontinued status limits direct bioactivity data, but structural parallels to kinase inhibitors () and MOF precursors () suggest underexplored applications.

Biological Activity

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a benzodioxole moiety that enhances its pharmacological profile. The structure can be represented as follows:

C12H10N2O4S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole carboxylic acids. Techniques such as NMR and HRMS are used for characterization. The synthetic route often includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling with the benzodioxole moiety using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance, compounds derived from similar structures demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for these derivatives ranged from 0.68 to 0.85 µM, indicating strong activity against this enzyme while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The anticancer properties of compounds related to 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid have also been explored. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a promising avenue for further development in cancer therapeutics.

Enzyme Inhibition Studies

Inhibitory activity against key enzymes such as acetylcholinesterase (AChE) has been reported for compounds containing thiazole and benzodioxole moieties. For example, related compounds demonstrated AChE inhibition with IC50 values as low as 2.7 µM . This highlights their potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have documented the biological activities of compounds similar to 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid:

  • Antidiabetic Effects : A study assessed the in vivo effects of related benzodioxole derivatives on diabetic mice models, showing significant reductions in blood glucose levels after administration .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing a dose-dependent response that supports further exploration into their mechanisms of action .

Summary Table of Biological Activities

Activity TypeCompound TestedIC50 ValueReference
α-Amylase InhibitionBenzodioxole Derivatives0.68 - 0.85 µM
CytotoxicityCancer Cell Lines26 - 65 µM
AChE InhibitionThiazole Derivatives2.7 µM

Q & A

Q. What are the established synthetic routes for 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:

  • Cyclization of α-haloketones with thiourea to form the thiazole core .
  • Functionalization via coupling reactions (e.g., amination of the thiazole ring with benzo[d][1,3]dioxol-5-amine under basic conditions) .
  • Carboxylic acid group introduction through hydrolysis of ester intermediates, monitored by TLC and NMR . Example: A related compound, (S)-(2-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-1-yl)(thiazol-4-yl)methanone, was synthesized via carbodiimide-mediated coupling, yielding 69% purity confirmed by LC-MS/HRMS .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for biological assays) .
  • Elemental Analysis: Validates molecular formula consistency (±0.3% deviation) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial Testing: Use broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values reported in µg/mL .
  • Antioxidant Assays: Employ DPPH radical scavenging and FRAP assays, comparing activity to ascorbic acid .
  • Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Temperature Control: Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for amination steps to enhance solubility .
  • Catalysts: Employ coupling agents like HATU or EDCI for efficient amide bond formation, achieving >70% yields .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min for thiadiazole coupling) .

Q. What advanced mechanistic studies elucidate its bioactivity against specific targets?

  • Molecular Docking: Simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) to identify binding motifs like hydrogen bonding with the carboxylic acid group .
  • ADMET Profiling: Predict pharmacokinetics using in silico tools (e.g., SwissADME) to assess blood-brain barrier permeability and hepatotoxicity .
  • Proteomics: Use 2D gel electrophoresis to identify differentially expressed proteins in treated microbial cultures .

Q. How do structural modifications influence pharmacological properties compared to analogs?

  • Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives show enhanced antimicrobial activity due to increased electronegativity .
  • Substituent Effects:
  • Electron-withdrawing groups (e.g., -Cl) improve metabolic stability .
  • Methoxymethyl groups reduce cytotoxicity in mammalian cells .
    • Comparative Tables:
AnalogStructural FeatureBioactivity (MIC, µg/mL)
Parent compoundThiazole + dioxole8–32 (Gram-positive)
Thiadiazole analogThiadiazole core4–16 (Gram-positive)

Q. What analytical chemistry applications utilize this compound?

  • Calibration Standards: Serve as HPLC/UV-vis reference material for quantifying structurally similar pharmaceuticals .
  • Reagent in Assays: Detect metal ions (e.g., Fe³⁺) via chelation-induced fluorescence quenching .

Q. What computational modeling approaches predict its interactions with biological targets?

  • Density Functional Theory (DFT): Calculate charge distribution to explain antioxidant activity (e.g., HOMO-LUMO energy gaps) .
  • Molecular Dynamics (MD): Simulate ligand-protein binding stability over 100 ns trajectories .
  • QSAR Models: Relate logP values to antimicrobial efficacy using multiple linear regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.